Alvelestat
Overview
Description
Alvelestat is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE), with potential anti-inflammatory activity . Upon administration, alvelestat binds to and inhibits the activity of human NE. This inhibits NE-mediated inflammatory responses, which may prevent lung inflammation and injury, and may improve lung function associated with NE-induced respiratory diseases . NE, a serine protease released by neutrophils during inflammation, is upregulated in a number of respiratory diseases .
Molecular Structure Analysis
The molecular formula of Alvelestat is C25H22F3N5O4S . The IUPAC name is 6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide . The molecular weight is 545.5 g/mol .
Scientific Research Applications
1. Bronchiolitis Obliterans Syndrome (BOS) Treatment
- Application Summary : Alvelestat has been used in a Phase 1 study for the treatment of Bronchiolitis Obliterans Syndrome (BOS), a rare but devastating complication of chronic graft-versus-host disease (GVHD) after allogeneic hematopoietic cell transplantation (HCT) .
- Methods of Application : Patients aged ≥18 years with BOS and chronic GVHD after HCT were recruited. Alvelestat was given orally starting at 60mg twice daily and increased every 2 weeks as tolerated to 120mg twice daily, 180mg twice daily, and finally 240mg twice daily .
- Results : All 7 patients were able to tolerate dose escalation of alvelestat up to the maximum dose 240mg twice daily; Maximum Tolerated Dose (MTD) was not reached .
2. Improvement of Porcine Islet Isolation and Transplantation
- Application Summary : Alvelestat has been used for pancreas preservation, which contributes to the improvement of porcine islet isolation and transplantation .
- Methods of Application : Porcine pancreata were preserved with or without 5 μM alvelestat for 18 hours, and islet isolation was performed .
- Results : The islet yields before and after purification were significantly higher in the alvelestat (+) group than in the alvelestat (−) group .
3. Chronic Obstructive Pulmonary Disease (COPD) Treatment
Safety And Hazards
Future Directions
Alvelestat has received U.S. Orphan Drug Designation for the treatment of AATD-LD and Fast Track Designation from the FDA . Two Phase 2 trials of Alvelestat in severe AATD-LD have been completed, ASTRAEUS (NCT03636347) and ATALANTa (NCT03679598) . Based on these data, Mereo is completing preparatory work for a pivotal Phase 3 study evaluating Alvelestat (240 mg) compared to placebo . If successful, this is expected to support submissions for full regulatory approval in the US .
properties
IUPAC Name |
6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZWEGMKJBHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233875 | |
Record name | Alvelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alvelestat | |
CAS RN |
848141-11-7 | |
Record name | Alvelestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvelestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11863 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alvelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVELESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Citations
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